![molecular formula C20H14BrClN2O5 B3866451 3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B3866451.png)
3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate
Übersicht
Beschreibung
3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the furoate family of compounds and is known for its ability to interact with biological systems in a variety of ways. In
Wirkmechanismus
The mechanism of action of 3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate involves its ability to interact with biological systems in a variety of ways. It has been shown to inhibit the activity of certain enzymes by binding to their active sites. It can also act as a fluorescent probe by binding to specific proteins and emitting light when excited by a specific wavelength of light.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate are varied and depend on the specific system being studied. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular signaling pathways and the development of disease states. It has also been shown to affect the localization and trafficking of proteins within cells, which can have a significant impact on cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate in lab experiments is its ability to interact with biological systems in a variety of ways. This makes it a versatile tool for studying a wide range of biological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of 3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate in scientific research. One potential direction is the development of new fluorescent probes based on this compound. Another direction is the use of this compound in the development of new therapies for diseases that are caused by the dysregulation of specific enzymes. Additionally, this compound could be used to study the effects of oxidative stress on cellular signaling pathways in more detail.
Wissenschaftliche Forschungsanwendungen
3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate has been widely used in scientific research as a tool to study biological systems. It has been shown to inhibit the activity of certain enzymes and has been used to study the role of these enzymes in various disease states. It has also been used as a fluorescent probe to study the localization and trafficking of proteins within cells. Additionally, it has been used to study the effects of oxidative stress on cellular signaling pathways.
Eigenschaften
IUPAC Name |
[3-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN2O5/c21-16-10-14(22)6-7-17(16)28-12-19(25)24-23-11-13-3-1-4-15(9-13)29-20(26)18-5-2-8-27-18/h1-11H,12H2,(H,24,25)/b23-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMFZUBHEDNXOI-FOKLQQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



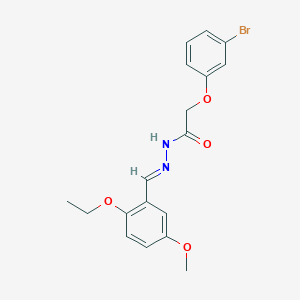
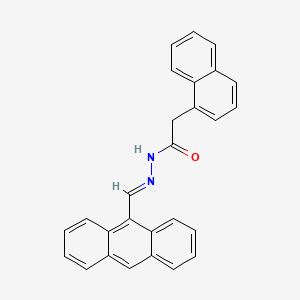
![2-[(2-methylphenyl)amino]-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B3866378.png)
![N~2~-acetyl-N~1~-[(benzylamino)carbonyl]leucinamide](/img/structure/B3866385.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B3866410.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3866416.png)
![2-hydroxy-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3866424.png)
![1,3-dioxo-N'-(3-pyridinylcarbonyl)-2-(4-{[2-(3-pyridinylcarbonyl)hydrazino]carbonyl}phenyl)-5-isoindolinecarbohydrazide](/img/structure/B3866428.png)
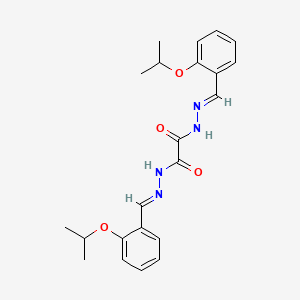
![N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis[3-(2-furyl)acrylamide]](/img/structure/B3866441.png)
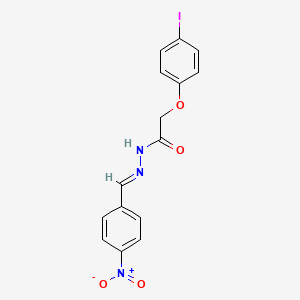
![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B3866466.png)
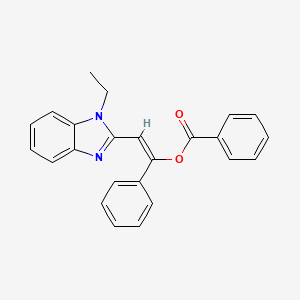
![N-[5-(aminocarbonyl)-2-methoxyphenyl]nicotinamide](/img/structure/B3866487.png)